molecular formula C8H4F2N2O2 B1410729 2,4-Difluoro-5-nitrophenylacetonitrile CAS No. 1806290-07-2

2,4-Difluoro-5-nitrophenylacetonitrile

Cat. No.: B1410729
CAS No.: 1806290-07-2
M. Wt: 198.13 g/mol
InChI Key: GGNNXNWDAXRDQO-UHFFFAOYSA-N
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Description

2,4-Difluoro-5-nitrophenylacetonitrile is an organic compound with the molecular formula C8H4F2N2O2 It is characterized by the presence of two fluorine atoms, a nitro group, and a nitrile group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-5-nitrophenylacetonitrile typically involves the nitration of 2,4-difluorobenzene followed by the introduction of the nitrile group. One common method includes:

    Nitration: 2,4-Difluorobenzene is treated with a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position.

    Cyanation: The resulting 2,4-difluoro-5-nitrobenzene is then subjected to a cyanation reaction using a suitable cyanating agent such as copper(I) cyanide in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-5-nitrophenylacetonitrile can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.

Major Products Formed

    Reduction: 2,4-Difluoro-5-aminophenylacetonitrile.

    Substitution: Various substituted phenylacetonitriles depending on the nucleophile used.

Scientific Research Applications

2,4-Difluoro-5-nitrophenylacetonitrile has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound can be used in the development of novel materials with specific properties, such as liquid crystals.

    Pharmaceuticals: Potential use in the synthesis of pharmaceutical compounds due to its functional groups that can be further modified.

Mechanism of Action

The mechanism of action of 2,4-Difluoro-5-nitrophenylacetonitrile in chemical reactions involves the reactivity of its functional groups. The nitro group can participate in reduction reactions, while the fluorine atoms can undergo nucleophilic substitution. These reactions are facilitated by the electron-withdrawing nature of the nitro and nitrile groups, which activate the benzene ring towards nucleophilic attack.

Comparison with Similar Compounds

Similar Compounds

    2,4-Difluoro-5-nitrobenzonitrile: Similar structure but lacks the acetonitrile group.

    2,4-Difluoro-5-aminophenylacetonitrile: The amino derivative obtained by reduction of the nitro group.

Uniqueness

2,4-Difluoro-5-nitrophenylacetonitrile is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a versatile intermediate in organic synthesis and materials science.

Properties

IUPAC Name

2-(2,4-difluoro-5-nitrophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F2N2O2/c9-6-4-7(10)8(12(13)14)3-5(6)1-2-11/h3-4H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGNNXNWDAXRDQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])F)F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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